methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis using a lipase-mediated resolution protocol. This method starts with the preparation of (±)-1-Cbz-cis-3-azido-4-hydroxypyrrolidine from commercially available diallylamine, followed by ring-closing metathesis (RCM) via SN2 displacement reactions . The lipase-mediated resolution provides the desired enantiomer in high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure and exhibits antibacterial activity.
(3R,4S)-4-methyl-3-hexanol: Another chiral compound with a similar stereochemistry, used as a pheromone in ants.
3,4-dihydroxy-3-methyl-2-pentanone: A metabolite with similar stereochemistry, known for inducing disease resistance in plants.
Uniqueness
Methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific methyl and carboxylate substituents, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3R,4S)-3,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8+/m1/s1 |
InChI Key |
VXQVHJJNBMOBOI-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@]1(C)C(=O)OC |
Canonical SMILES |
CC1CNCC1(C)C(=O)OC |
Origin of Product |
United States |
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